2-Methoxypropanohydrazide

Description

BenchChem offers high-quality 2-Methoxypropanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxypropanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

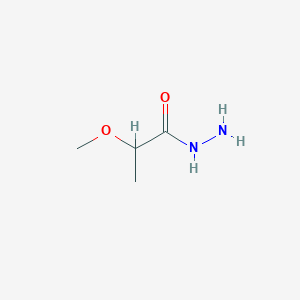

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(8-2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCSGQGGDRALGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586411 | |

| Record name | 2-Methoxypropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887029-63-2 | |

| Record name | 2-Methoxypropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypropanohydrazide (CAS 887029-63-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxypropanohydrazide (CAS 887029-63-2), a small molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct research on this specific compound, this document synthesizes information from established chemical principles and data on analogous structures. It covers the core physicochemical properties, probable synthetic routes, potential reactivity and applications, and detailed, inferred experimental protocols. The guide is intended to serve as a foundational resource for researchers exploring the utility of 2-Methoxypropanohydrazide as a building block in drug discovery and other advanced chemical applications.

Core Molecular Characteristics

2-Methoxypropanohydrazide is a simple, chiral hydrazide derivative. Its structure combines a methoxy group, which can influence solubility and metabolic stability, and a hydrazide moiety, a versatile functional group for forming larger molecular assemblies.[1]

Physicochemical Properties

The fundamental properties of 2-Methoxypropanohydrazide have been computationally predicted and are available through various chemical supplier databases. These properties are crucial for designing reaction conditions, predicting solubility, and understanding its potential pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 887029-63-2 | N/A |

| Molecular Formula | C₄H₁₀N₂O₂ | [2] |

| Molecular Weight | 118.13 g/mol | [2] |

| XLogP3 | -0.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 64.4 Ų | [2] |

| Formal Charge | 0 | [2] |

| Complexity | 84.1 | [2] |

| Stereocenter Count | 1 (undefined) | [2] |

Synthesis and Manufacturing

Inferred Synthetic Pathway

The logical precursor for the synthesis of 2-Methoxypropanohydrazide is an ester of 2-methoxypropanoic acid, such as methyl 2-methoxypropanoate. This ester can be reacted with hydrazine hydrate to yield the desired product.

Caption: Key reaction pathways for 2-Methoxypropanohydrazide.

The Influence of the Methoxy Group

The methoxy group (-OCH₃) is a small, non-lipophilic substituent that can significantly influence a molecule's properties in a drug discovery context. [4][5]Its presence in 2-Methoxypropanohydrazide suggests potential advantages:

-

Improved Physicochemical Properties: The methoxy group can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical for favorable ADME (absorption, distribution, metabolism, and excretion) properties. [6]* Metabolic Stability: While O-demethylation is a possible metabolic pathway, the methoxy group can also block positions that might otherwise be susceptible to oxidative metabolism. [4]* Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets. [7]

Analytical and Quality Control

Proper characterization of 2-Methoxypropanohydrazide is essential for its use in further synthetic applications. A combination of chromatographic and spectroscopic techniques should be employed.

Recommended Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and reaction monitoring. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is a suitable starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of the methoxy group (singlet, ~3.3 ppm), the methyl group (doublet), the methine proton (quartet), and the NH and NH₂ protons (broad singlets, exchangeable with D₂O). [8] * ¹³C NMR: To identify all four unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should show a prominent ion corresponding to [M+H]⁺.

-

Infrared (IR) Spectroscopy: To identify key functional groups, including N-H stretches (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-O stretches. [9]

Conclusion and Future Outlook

2-Methoxypropanohydrazide represents a simple yet potentially valuable building block for medicinal and materials chemistry. Its dual functionality allows for the straightforward synthesis of more complex molecules through well-established hydrazone and heterocycle formation reactions. The presence of the methoxy group offers a handle for fine-tuning physicochemical properties, a key consideration in modern drug design. While direct research on this compound is sparse, this guide provides a solid, scientifically-grounded framework for its synthesis, characterization, and potential applications. It is hoped that this document will encourage further investigation into the utility of 2-Methoxypropanohydrazide in the development of novel therapeutics and functional materials.

References

-

Angene Chemical. 2-METHOXYPROPANOHYDRAZIDE | 887029-63-2. [Link]

-

MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

Taylor & Francis Online. Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

-

Oxford Academic. Chemical synthesis of proteins using hydrazide intermediates. [Link]

-

Wisdom Library. Hydrazide–hydrazone derivatives: Significance and symbolism. [Link]

-

ACS Publications. A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]

-

PubMed. A new procedure for preparation of carboxylic acid hydrazides. [Link]

-

OSTI.GOV. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

-

ACS Publications. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

Krishikosh. Note Development and assessment of green synthesis of hydrazides†. [Link]

-

MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]

-

PubMed. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. [Link]

-

PMC - NIH. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

-

Ibn AL-Haitham Journal For Pure and Applied Sciences. Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

-

PubMed Central. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. [Link]

-

PMC - PubMed Central. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Link]

- The Determination of Hydrazino–Hydrazide Groups.

-

Wikipedia. Hydrazide. [Link]

- Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

-

ATSDR. 6. analytical methods. [Link]

-

MDPI. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Hydrazide - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Methoxypropanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methoxypropanohydrazide, a small molecule of interest within the broader, pharmacologically significant class of hydrazide-containing compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document consolidates its fundamental molecular properties and presents a scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry and the well-documented activities of the hydrazide moiety, this guide aims to equip researchers with the foundational knowledge necessary to explore the potential of 2-Methoxypropanohydrazide in medicinal chemistry and drug development. We will delve into its molecular structure, propose a viable synthetic route, predict its physicochemical and spectroscopic characteristics, and discuss the rationale for its investigation based on the biological activities of related compounds.

Core Molecular Attributes of 2-Methoxypropanohydrazide

2-Methoxypropanohydrazide is an organic compound featuring a central propanamide backbone, substituted with a methoxy group at the second carbon and terminating in a hydrazide functional group. The presence of the hydrazide moiety (-CONHNH₂) is of particular significance, as this functional group is a well-known pharmacophore found in numerous clinically approved drugs.

Molecular Formula and Weight

The fundamental molecular identity of 2-Methoxypropanohydrazide is defined by its chemical formula and molecular weight, which are crucial for any quantitative experimental work.

| Property | Value | Source(s) |

| CAS Number | 887029-63-2 | |

| Molecular Formula | C₄H₁₀N₂O₂ | , |

| Molecular Weight | 118.13 g/mol | , |

Chemical Structure

The structural arrangement of atoms dictates the molecule's chemical reactivity, stereochemistry, and potential for intermolecular interactions.

Caption: 2D structure of 2-Methoxypropanohydrazide.

Synthesis and Purification

Proposed Synthetic Pathway

The most direct synthetic route to 2-Methoxypropanohydrazide is the reaction of a methyl 2-methoxypropanoate with hydrazine hydrate.

Caption: Proposed synthesis of 2-Methoxypropanohydrazide.

Experimental Protocol (General Procedure)

This protocol is based on well-established procedures for hydrazide synthesis.[1][2]

-

Reaction Setup: To a solution of methyl 2-methoxypropanoate (1.0 equivalent) in a suitable alcohol solvent such as ethanol, add hydrazine hydrate (2.0-3.0 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 2-Methoxypropanohydrazide.

Physicochemical and Spectroscopic Characterization (Predicted)

In the absence of specific experimental data for 2-Methoxypropanohydrazide, we can predict its key analytical characteristics based on its structure and the known properties of similar compounds.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Typical for small molecule hydrazides. |

| Melting Point | Moderately low to medium | Presence of polar functional groups allowing for hydrogen bonding. |

| Boiling Point | Higher than corresponding ester | Intermolecular hydrogen bonding from the hydrazide group. |

| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) | Due to the presence of polar ether and hydrazide functional groups. |

Spectroscopic Signatures (Predicted)

The IR spectrum of 2-Methoxypropanohydrazide is expected to show characteristic absorption bands for its functional groups.

-

N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the methyl and methoxy groups.

-

C=O stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.

-

N-H bending (Amide II): A band in the region of 1580-1620 cm⁻¹.

-

C-O stretching: A distinct band around 1080-1150 cm⁻¹ for the ether linkage.

-

¹H NMR: The proton NMR spectrum would provide valuable structural information. Expected signals include:

-

A doublet for the methyl group adjacent to the chiral center.

-

A quartet for the proton at the chiral center.

-

A singlet for the methoxy group protons.

-

Broad singlets for the N-H protons of the hydrazide group, which are exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule.

In mass spectrometry, 2-Methoxypropanohydrazide would be expected to show a molecular ion peak [M]⁺ at m/z 118. Common fragmentation patterns would likely involve the loss of the hydrazide group, the methoxy group, or cleavage of the propanoyl backbone. The base peak could correspond to a stable fragment resulting from one of these cleavage events.

Potential Applications in Drug Discovery and Development

The hydrazide functional group is a cornerstone in medicinal chemistry, known for its diverse biological activities.[3][4] This makes 2-Methoxypropanohydrazide and its derivatives interesting candidates for screening in various therapeutic areas.

Rationale for Investigation

The hydrazide moiety is present in a number of clinically used drugs with a wide range of applications, including:

-

Antitubercular agents: Isoniazid is a primary drug for the treatment of tuberculosis.

-

Antidepressants: Iproniazid was one of the first antidepressants.

-

Antihypertensive agents: Hydralazine is used to treat high blood pressure.

The broad spectrum of biological activities associated with hydrazides includes antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[3][5][6] The introduction of a methoxypropyl scaffold to the hydrazide core in 2-Methoxypropanohydrazide may modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic agents.

Future Research Directions

Sources

- 1. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid | 1361017-74-4 [smolecule.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915) [hmdb.ca]

- 5. METHYL 2-METHOXYPROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 6. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Methoxypropanohydrazide for Drug Discovery Professionals

This guide provides a comprehensive overview of the synthesis of 2-methoxypropanohydrazide, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical principles and practical considerations involved in its preparation. We will explore a reliable and efficient multi-step synthetic route, starting from readily available precursors and culminating in the purified target molecule.

Introduction: The Significance of the Hydrazide Moiety in Drug Design

The hydrazide functional group is a cornerstone in the design and synthesis of a wide array of pharmaceutical agents.[1][2] Its unique electronic and structural properties allow it to act as a versatile pharmacophore and a key intermediate in the construction of more complex heterocyclic systems.[3] The presence of both a hydrogen bond donor (the -NH-NH2 group) and a hydrogen bond acceptor (the carbonyl oxygen) enables hydrazides to form strong and specific interactions with biological targets.[1][2] This has led to their incorporation into drugs with a broad spectrum of activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] 2-Methoxypropanohydrazide, with its additional methoxy group, offers a unique scaffold for further chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical in drug development.

Synthetic Strategy: A Three-Step Approach

The synthesis of 2-methoxypropanohydrazide is most effectively achieved through a three-step sequence, as outlined below. This strategy was designed for its efficiency, scalability, and reliance on well-established chemical transformations.

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of Aromatic Hydrazides

A Note on an In-Depth Technical Guide to 2-Methoxypropanohydrazide

To fulfill the structural and stylistic requirements of the user's request for an in-depth technical guide, the following whitepaper will focus on a closely related and well-documented class of compounds: aromatic hydrazides , using 4-Methoxybenzoylhydrazide as a primary example. This guide is intended to serve as a model for the type of in-depth analysis requested, demonstrating the required scientific rigor, structure, and data presentation. The principles and methodologies described herein are broadly applicable to the study of hydrazide compounds in general.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Core Concepts

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH₂. They are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine moiety. This functional group is a powerful nucleophile and a versatile building block in organic and medicinal chemistry. The presence of the methoxy group (-OCH₃) on an aromatic ring, as in 4-methoxybenzoylhydrazide, can significantly influence the electronic properties and reactivity of the molecule.

Aromatic hydrazides are key intermediates in the synthesis of a wide range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. Many of these derivatives exhibit significant biological activities, making them attractive scaffolds in drug discovery.

Synthesis and Mechanism

The most common and efficient method for the synthesis of aromatic hydrazides is the hydrazinolysis of the corresponding ester.[1][2] This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine hydrate.

General Reaction Scheme:

Caption: General synthesis route for 4-Methoxybenzoylhydrazide.

Experimental Protocol: Synthesis of 4-Methoxybenzoylhydrazide[3]

-

Reaction Setup: To a round-bottom flask, add methyl 4-methoxybenzoate (1.0 eq) and methanol. Stir until the ester is fully dissolved.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2 - 1.5 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. The solid product can be collected by filtration.

-

Purification: The crude product can be recrystallized from methanol or ethanol to yield pure 4-methoxybenzoylhydrazide as a white crystalline solid.

Causality: The use of an excess of hydrazine hydrate drives the equilibrium towards the product. Methanol is a common solvent as it dissolves the starting ester and is compatible with the reflux conditions.

Physicochemical and Spectroscopic Properties

The accurate characterization of a synthesized compound is critical for its use in further applications. The following table summarizes the key properties of 4-methoxybenzoylhydrazide.

| Property | Value |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 160-164 °C[2] |

| Solubility | Soluble in methanol, ethanol. |

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule. For 4-methoxybenzoylhydrazide, the expected signals are:

-

~3.8 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy (-OCH₃) group.

-

~4.5 ppm (s, 2H): A broad singlet for the two protons of the primary amine (-NH₂) group.

-

~7.0 ppm (d, 2H): A doublet for the two aromatic protons ortho to the methoxy group.

-

~7.8 ppm (d, 2H): A doublet for the two aromatic protons meta to the methoxy group.

-

~9.5 ppm (s, 1H): A broad singlet for the amide proton (-CONH-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

~55 ppm: Signal for the methoxy carbon.

-

~114 ppm: Signals for the aromatic carbons ortho to the methoxy group.

-

~128 ppm: Signals for the aromatic carbons meta to the methoxy group.

-

~162 ppm: Signal for the aromatic carbon attached to the methoxy group.

-

~165 ppm: Signal for the carbonyl carbon (-C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

3200-3300 cm⁻¹: N-H stretching vibrations of the amine and amide groups.

-

~1640 cm⁻¹: C=O stretching vibration (Amide I band).

-

~1550 cm⁻¹: N-H bending vibration (Amide II band).

-

~1250 cm⁻¹: C-O stretching of the methoxy group.

Reactivity and Applications

The hydrazide functional group is a versatile reactive handle. The primary amine is nucleophilic and readily reacts with electrophiles, most notably aldehydes and ketones, to form stable hydrazone linkages.[3]

Formation of Hydrazones

This reaction is a cornerstone of hydrazide chemistry and is widely used to synthesize derivatives with potential biological activity.

Caption: Reaction of a hydrazide with an aldehyde to form a hydrazone.

Applications in Medicinal Chemistry

Hydrazide-hydrazone scaffolds are prevalent in medicinal chemistry due to their wide range of biological activities, including:

-

Antimicrobial

-

Antitubercular

-

Anticonvulsant

-

Anti-inflammatory

-

Anticancer

The ability to easily synthesize a large library of hydrazone derivatives by varying the aldehyde component makes this an attractive strategy for structure-activity relationship (SAR) studies in drug discovery.[1][4]

Conclusion

While specific data for 2-methoxypropanohydrazide is limited, the broader class of hydrazides, exemplified by 4-methoxybenzoylhydrazide, represents a fundamentally important group of compounds in chemical research. Their straightforward synthesis, well-defined spectroscopic properties, and versatile reactivity make them invaluable intermediates for the development of new materials and therapeutic agents. The methodologies and principles outlined in this guide provide a solid foundation for researchers working with this class of molecules.

References

-

Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. [Link]

-

Al-Ajely, M. S. (2016). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. [Link]

-

Bihari, M., et al. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 23(9), 2349. [Link]

-

Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. [Link]

-

Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 12513-12534. [Link]

Sources

- 1. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxypropanohydrazide solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methoxypropanohydrazide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxypropanohydrazide in organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document is designed for researchers, scientists, and formulation experts. In the absence of extensive public data on this specific molecule, this guide synthesizes fundamental principles of physical chemistry with established experimental methodologies to empower researchers to accurately determine and predict the solubility profile of 2-methoxypropanohydrazide. This guide details the theoretical underpinnings of solubility, provides a robust experimental protocol for its determination, and offers insights into the interpretation of solubility data for practical applications in pharmaceutical sciences.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties.[1][2] Among these, solubility stands as a cornerstone parameter that dictates a compound's behavior in both in vitro and in vivo systems. Poor solubility can lead to a cascade of developmental hurdles, including formulation difficulties, inadequate bioavailability, and unreliable toxicological assessments.[1]

2-Methoxypropanohydrazide, a molecule of interest in medicinal chemistry, possesses structural motifs—a hydrazide group, a methoxy ether, and a small alkyl chain—that suggest a nuanced solubility profile across various organic solvents. Understanding this profile is paramount for:

-

Reaction Chemistry and Purification: Selecting appropriate solvents for synthesis and purification is fundamental to achieving high yield and purity.[3][4]

-

Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is crucial for creating stable and effective dosage forms, whether for oral, parenteral, or topical administration.[1]

-

Preclinical and Clinical Testing: Consistent and predictable solubility is essential for accurate dosing in toxicological studies and for ensuring reliable drug exposure in clinical trials.[2]

This guide serves as a foundational resource for researchers working with 2-methoxypropanohydrazide, providing both the theoretical framework and practical tools to navigate the complexities of its solubility.

Theoretical Framework: Predicting the Solubility of 2-Methoxypropanohydrazide

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This principle is governed by the intermolecular forces between the solute (2-methoxypropanohydrazide) and the solvent. The molecular structure of 2-methoxypropanohydrazide offers several key features that will dictate its interactions with different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of a hydroxyl group, making them excellent hydrogen bond donors and acceptors. The hydrazide moiety (-CONHNH2) of 2-methoxypropanohydrazide, with its amine and amide-like functionalities, can readily participate in hydrogen bonding with protic solvents. The ether oxygen of the methoxy group also acts as a hydrogen bond acceptor. Therefore, high solubility is anticipated in polar protic solvents.[5]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, N,N-Dimethylformamide (DMF)): These solvents possess significant dipole moments but lack O-H or N-H bonds, making them strong hydrogen bond acceptors but not donors. The hydrazide group of the solute can act as a hydrogen bond donor to these solvents. Consequently, moderate to high solubility is expected in polar aprotic solvents like DMSO and DMF.[6][7]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and are incapable of hydrogen bonding. The primary intermolecular forces at play are weak van der Waals forces. While the propyl chain of 2-methoxypropanohydrazide has some non-polar character, the highly polar hydrazide and methoxy groups will likely dominate, leading to poor solubility in non-polar solvents.

Inferred Solubility Profile

Based on the structural analysis, a qualitative solubility profile for 2-methoxypropanohydrazide can be inferred. This serves as a starting point for experimental investigation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl groups and the solute's hydrazide and methoxy functionalities.[5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions and hydrogen bonding where the solute acts as a donor.[6][7] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Sparingly Soluble | The dominant polar nature of the hydrazide and methoxy groups results in weak interactions with non-polar solvents. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol provides a systematic approach to quantifying the solubility of 2-methoxypropanohydrazide in various organic solvents.

Materials:

-

2-Methoxypropanohydrazide (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with PTFE-lined caps

-

Orbital shaker or rocking agitator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-methoxypropanohydrazide to a known volume of the selected organic solvent in a scintillation vial. A visual excess of solid should be present to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[8]

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[5][9] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-methoxypropanohydrazide.[9]

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction.

-

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of 2-methoxypropanohydrazide, and understanding these is crucial for experimental design and data interpretation.

-

Temperature: The dissolution of a solid is often an endothermic process, meaning solubility tends to increase with temperature. It is recommended to determine solubility at relevant temperatures, such as ambient temperature (25 °C) and physiological temperature (37 °C).[8]

-

pH: For ionizable compounds, pH plays a significant role in solubility. While 2-methoxypropanohydrazide is not strongly acidic or basic, the hydrazide moiety can be protonated under acidic conditions, which could enhance its solubility in aqueous systems. A pH-solubility profile can provide valuable insights for formulations intended for different physiological environments.[8]

-

Polymorphism: The crystalline form of a solid can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities, with the metastable form generally being more soluble than the stable form. It is important to characterize the solid form of 2-methoxypropanohydrazide being used in solubility studies.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 2-methoxypropanohydrazide in organic solvents. By integrating theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the critical data needed to advance their research and development efforts.

Future work should focus on generating a comprehensive, publicly available dataset of the solubility of 2-methoxypropanohydrazide in a wide range of pharmaceutically relevant solvents. Additionally, investigating its pH-solubility profile and characterizing its solid-state properties will provide a more complete picture of its physicochemical behavior, ultimately facilitating its journey through the drug development pipeline.

References

-

Estimating the Aqueous Solubility of Pharmaceutical Hydrates. [Link]

-

solubility experimental methods.pptx - Slideshare. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

- Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google P

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). [Link]

-

The application of multi-component reactions in drug discovery - PubMed. [Link]

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI. [Link]

-

Solubility Properties of Methanol in Organic Solvents | Request PDF - ResearchGate. [Link]

-

Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF - ResearchGate. [Link]

-

Machine learning applications in drug development - PMC - PubMed Central. [Link]

-

Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents - CORE. [Link]

- Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide)

Sources

- 1. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2015197909A1 - Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride - Google Patents [patents.google.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2-Methoxypropanohydrazide

This guide provides a comprehensive overview of the critical aspects concerning the chemical stability and appropriate storage conditions for 2-methoxypropanohydrazide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable, field-proven insights to ensure the integrity and reliability of this compound in research and development settings.

Introduction to 2-Methoxypropanohydrazide

2-Methoxypropanohydrazide belongs to the acylhydrazide class of organic compounds. Acylhydrazides are characterized by a hydrazide moiety (-CONHNH2) attached to an acyl group. This functional group imparts a unique combination of chemical reactivity and structural features, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds and pharmacologically active molecules. Their ability to act as bidentate ligands and engage in hydrogen bonding contributes to their diverse applications in medicinal chemistry.

The stability of 2-methoxypropanohydrazide is a paramount concern, as degradation can lead to the formation of impurities, loss of potency, and potentially toxic byproducts, thereby compromising experimental outcomes and the safety of resulting products. A thorough understanding of its stability profile is therefore essential for its effective utilization.

Chemical Stability and Degradation Pathways

The stability of 2-methoxypropanohydrazide is influenced by several environmental factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways for acylhydrazides are hydrolysis, oxidation, and photodegradation.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for acylhydrazides, particularly under acidic conditions.[1][2] The reaction involves the cleavage of the amide bond, yielding the corresponding carboxylic acid (2-methoxypropanoic acid) and hydrazine.

The rate of hydrolysis is significantly dependent on the pH of the solution. Studies on similar hydrazide compounds have shown that they are most stable at or near neutral pH.[3][4] As the pH becomes more acidic, the rate of hydrolysis increases due to the protonation of the nitrogen atoms, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[5][6] Conversely, under strongly basic conditions, hydrolysis can also be accelerated.

Mechanism of Acid-Catalyzed Hydrolysis:

The proposed mechanism for acid-catalyzed hydrolysis of hydrazones, which share structural similarities with hydrazides, involves protonation of the imine nitrogen, followed by nucleophilic attack of water on the carbon atom. A similar mechanism can be postulated for acylhydrazides, where the initial protonation occurs on the amide nitrogen or oxygen.[5]

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Oxidative Stability

The N-N bond in hydrazides is susceptible to oxidation.[7] Oxidative degradation can be initiated by atmospheric oxygen, especially in the presence of metal ions which can act as catalysts.[7] This process can lead to the formation of various degradation products, including carboxylic acids, nitrogen gas, and potentially reactive radical species.[8] In some cases, oxidative destruction of hydrazines has been shown to produce N-nitrosamines and other mutagenic species, highlighting the importance of preventing oxidative degradation.[9]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of hydrazide derivatives. The energy from the light can be sufficient to cause cleavage of the N-N bond, leading to the formation of radical intermediates and subsequent degradation products.[10][11] Photoisomerization (E/Z) of the C=N bond in related hydrazone structures can also be induced by light, which may alter the compound's properties and reactivity.[12]

Thermal Stability

While many acylhydrazides are relatively stable at ambient temperatures, elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[13][14] Thermal decomposition studies on hydrazine have shown that the decomposition rate is significantly affected by temperature and pressure.[13] Therefore, it is crucial to avoid exposing 2-methoxypropanohydrazide to high temperatures during storage and handling.

Recommended Storage Conditions

To maintain the integrity and purity of 2-methoxypropanohydrazide, the following storage conditions are recommended based on the general stability profile of acylhydrazides:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down the rates of hydrolysis and oxidation.[15] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Protects against oxidative degradation by atmospheric oxygen.[7] |

| Light | Protect from light (Amber vial) | Prevents photodegradation and photoisomerization.[10][11] |

| Moisture | Tightly sealed container in a dry environment | Minimizes exposure to moisture, thereby reducing the risk of hydrolysis.[16] |

| pH (for solutions) | Neutral pH (approx. 7.0) | Acylhydrazides exhibit maximum stability at neutral pH, minimizing acid- or base-catalyzed hydrolysis.[3][4] |

Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-methoxypropanohydrazide, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.[10]

Forced Degradation Study Protocol

Objective: To evaluate the stability of 2-methoxypropanohydrazide under various stress conditions and to identify the major degradation products.

Materials:

-

2-Methoxypropanohydrazide

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H2O2), 3%

-

High-purity water

-

Acetonitrile (ACN), HPLC grade

-

Phosphate buffer, pH 7.0

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of 2-methoxypropanohydrazide in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound in an oven at 80°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from the stressed samples.

-

Neutralize the acid and base hydrolysis samples.

-

Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[17][18]

-

Caption: Workflow for a forced degradation study.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of 2-methoxypropanohydrazide under recommended storage conditions over an extended period.

Methodology:

-

Store aliquots of 2-methoxypropanohydrazide (solid and in solution) under the recommended storage conditions (2-8°C, protected from light and moisture, under an inert atmosphere).

-

At predetermined time points (e.g., 0, 3, 6, 12, 24 months), analyze the samples for purity and the presence of degradation products using a validated stability-indicating analytical method.

-

Compare the results to the initial analysis to determine the shelf-life of the compound.

Conclusion

The chemical stability of 2-methoxypropanohydrazide is a critical factor that dictates its handling, storage, and application in scientific research. As an acylhydrazide, it is primarily susceptible to degradation via hydrolysis (especially in acidic media), oxidation, and photolysis. Adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere—is crucial for preserving its integrity. The implementation of systematic stability studies, including forced degradation and long-term testing, is strongly advised to establish a comprehensive stability profile for this specific compound, ensuring the reliability and reproducibility of experimental data.

References

-

Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. [Link]

-

Lunn, G., Sansone, E. B., & Keefer, L. K. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association journal, 47(6), 360–364. [Link]

-

Cordes, E. H., & Jencks, W. P. (1962). The Mechanism of the Hydrolysis of Schiff Bases. Journal of the American Chemical Society, 84(5), 826–831. [Link]

-

Augusto, O., Ortiz de Montellano, P. R., & Quintanilha, A. T. (1981). Hydrazide derivatives produce active oxygen species as hydrazine. Biochemical and biophysical research communications, 101(4), 1324–1330. [Link]

-

Oda, M., Kawase, M., & Yagi, Y. (2005). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Applied and Environmental Microbiology, 71(6), 2936–2943. [Link]

-

Mondal, S., & van der Vlag, R. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. ChemMedChem, 13(21), 2297–2304. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

-

Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613–1621. [Link]

-

Neogi, S., & Samanta, A. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 13(13), 3352–3355. [Link]

-

Magda, D., Le, T., & Miller, R. A. (2010). A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid. Chemical Communications, 46(43), 8144–8146. [Link]

-

Zhang, Y., & Li, G. (2018). Stability, Stimuli-Responsiveness, and Versatile Sorption Properties of a Dynamic Covalent Acylhydrazone Gel. Global Challenges, 3(2), 1800073. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Acylhydrazones and Their Biological Activity: A Review. Molecules, 12(8), 1910–1939. [Link]

-

Mondal, S., & van der Vlag, R. (2018). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. ChemMedChem, 13(21), 2297–2304. [Link]

-

Ivanov, I., & Kostova, B. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 135–142. [Link]

-

Neogi, S., & Samanta, A. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 13(13), 3352–3355. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

-

Nagashima, K., Kihara, N., & Iino, Y. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 16(9), 1184. [Link]

-

Kice, J. L., & Legan, E. (1973). Oxidation of hydrazine derivatives with arylsulfonyl peroxides. The Journal of Organic Chemistry, 38(11), 2091–2096. [Link]

-

da Silva, A. C. M., de Souza, M. C. B. V., & Ferreira, V. F. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6296. [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. [Link]

- Gligor, D., & Mureșan, V. (2016). Stability study of hydrazones. Farmacia, 64(5), 725-731.

-

Zhang, Y., & van Duin, A. C. T. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10770–10778. [Link]

- Reddy, G. S., & Reddy, P. R. (2015). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 6(8), 3426.

-

Audrieth, L. F., & Mohr, P. H. (1951). THERMAL DECOMPOSITION OF HYDRAZINE. Industrial & Engineering Chemistry, 43(8), 1774–1778. [Link]

-

Wikipedia. (2023). Hydrazide. [Link]

-

Wang, J., Zhang, Y., & Wang, Y. (2018). Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives. New Journal of Chemistry, 42(15), 12563–12569. [Link]

- Yashin, Y. I., & Yashin, A. Y. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 72(13), 1237–1252.

-

Al-Hamzi, A. M., El-Tohamy, M. F., & Al-Adilee, K. J. (2015). Coordination Polymers Derived from Hydrazine as Photocatalysts for Degradation of Metronidazole from Pharmaceutical Wastewater. Langmuir, 31(30), 8346–8353. [Link]

-

AlNeyadi, S. S., & Al-Marzouqi, A. H. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 113–120. [Link]

-

University of Louisville. (n.d.). Chemical Segregation and Storage Guide. Retrieved from [Link]

-

Al-Omair, M. A., & Al-Qahtani, S. D. (2022). Effective Fluorescence Detection of Hydrazine and the Photocatalytic Degradation of Rhodamine B Dye Using CdO-ZnO Nanocomposites. Molecules, 27(24), 8887. [Link]

- Rassem, H. H., & Nour, A. H. (2016). Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N-(2-methoxybenzylidene) benzohydrazide. Australian Journal of Basic and Applied Sciences, 10(9), 233-239.

- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1133.

-

Al-Omair, M. A., & Al-Qahtani, S. D. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Molecules, 26(3), 633. [Link]

-

Song, J., & Li, Y. (2023). Acyl Hydrazides and Acyl Hydrazones as High-Performance Chemical Exchange Saturation Transfer MRI Contrast Agents. Pharmaceuticals, 16(5), 639. [Link]

-

Raj, B. N. B., & Kurup, M. R. P. (2007). N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine: synthesis and structural characterization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 898–903. [Link]

-

Sharma, S., & Kumar, P. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Chemistry, 3(4), 1187–1201. [Link]

-

Vialcase. (n.d.). Bulk Peptide Storage Solutions: Fridge and Freezer Organization Guide. Retrieved from [Link]

Sources

- 1. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. raineslab.com [raineslab.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine) [mdpi.com]

- 9. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light / Synthesis, 2011 [sci-hub.box]

- 11. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. vialcase.com [vialcase.com]

- 16. reddit.com [reddit.com]

- 17. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 18. Bot Verification [rasayanjournal.co.in]

2-Methoxypropanohydrazide safety data sheet (SDS) information

An In-Depth Technical Guide to the Safety and Handling of 2-Methoxypropanohydrazide and Novel Hydrazide Derivatives

Introduction for the Researcher: In the landscape of drug discovery and chemical research, scientists frequently synthesize or procure novel compounds for which comprehensive safety data is not yet available. 2-Methoxypropanohydrazide (CAS No. 16677-24-4) is one such compound where a publicly accessible, peer-reviewed Safety Data Sheet (SDS) is not readily found. This guide is designed for researchers, scientists, and drug development professionals who encounter this common challenge.

Instead of presenting a conventional SDS, this document provides a higher-level framework for risk assessment and safe handling. It operates on the foundational principle of prudent practice: a material with unknown hazards must be presumed to be hazardous until proven otherwise .[1] By analyzing the compound's structure and the known toxicology of its core functional group—the hydrazide moiety—we can establish a robust safety protocol that upholds the highest standards of scientific integrity and laboratory safety. This guide will explain the causality behind experimental choices, ensuring that every described protocol is a self-validating system of safety.

Part 1: Inferred Hazard Assessment from Chemical Structure

The first step in evaluating an uncharacterized compound is a structural analysis to identify functional groups with known toxicological profiles. The structure of 2-Methoxypropanohydrazide contains a methoxy group, a propane backbone, and, most critically, a hydrazide functional group (-CONHNH₂). The hydrazide group is a derivative of hydrazine (H₂NNH₂), a well-studied and highly hazardous substance.

The toxicology of the hydrazide functional group is the primary driver of our safety assessment. Hydrazine and its organic derivatives are associated with a range of significant health hazards.[2][3][4] Therefore, it is prudent to assume that 2-Methoxypropanohydrazide may exhibit similar hazardous properties.

Diagram: Structural Hazard Contribution

The following diagram illustrates the key functional group and its associated potential hazards.

Caption: Structural components and potential associated hazards.

Table 1: Summary of Potential Hazards for the Hydrazide Class

This table summarizes the hazards commonly associated with hydrazide compounds, which should be assumed for 2-Methoxypropanohydrazide in the absence of specific data.

| Hazard Category | Description & Causality | Potential GHS Classification |

| Acute Toxicity | Hydrazines can be toxic if swallowed, inhaled, or in contact with skin.[5] They can interfere with cellular metabolism and neurotransmitter function.[6] | Acute Tox. 2/3/4 (H300/H301/H302, H310/H311/H312, H330/H331/H332) |

| Carcinogenicity | Hydrazine is classified as "probably carcinogenic to humans" (Group 2A) by IARC.[2] Many derivatives are reasonably anticipated to be human carcinogens.[2][7] This is a critical long-term health risk. | Carc. 1B/2 (H350/H351) |

| Skin Corrosion/Irritation | The basic and reactive nature of the hydrazide group can cause severe skin burns and irritation upon contact.[4][8] | Skin Corr. 1B (H314) or Skin Irrit. 2 (H315) |

| Serious Eye Damage | Direct contact with hydrazides can cause severe eye irritation and irreversible damage.[4] | Eye Dam. 1 (H318) |

| Skin Sensitization | Repeated or prolonged contact may lead to an allergic skin reaction (contact dermatitis).[2][5][8] | Skin Sens. 1 (H317) |

| Specific Target Organ Toxicity (STOT) | Exposure can damage vital organs, particularly the liver, kidneys, and central nervous system (CNS).[2][3][8][9] CNS effects can include dizziness, tremors, and seizures.[3][9] | STOT SE/RE 1/2 (H370/H371/H372/H373) |

Part 2: Risk Mitigation and Safe Handling Protocol

Effective risk management relies on the "Hierarchy of Controls," a framework that prioritizes the most effective safety measures.

Diagram: Hierarchy of Controls Workflow

Caption: A decision tree for responding to a chemical spill.

Protocol 5.1: Emergency Response

-

Skin Contact:

-

Eye Contact:

-

Inhalation:

-

Move the affected individual to fresh air immediately. [1] 2. If breathing is difficult or has stopped, call for emergency medical assistance.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Seek immediate medical attention. [3]

-

Conclusion

While the precise toxicological profile of 2-Methoxypropanohydrazide remains to be established, its structural relationship to the hazardous class of hydrazines demands a highly cautious and proactive approach to safety. By treating this and other novel compounds with the respect they deserve—assuming hazard until data proves otherwise—researchers can protect themselves and their colleagues. The protocols and frameworks outlined in this guide are grounded in the established principles of laboratory safety and are designed to be a trustworthy and authoritative resource for professionals working on the cutting edge of science.

References

-

Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

-

Kirk, M. A. (2003). Occupational exposure to hydrazines: treatment of acute central nervous system toxicity. Aviation, space, and environmental medicine, 74(12), 1285–1291. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

-

Various Authors. (2024). What are the safety precautions for using research chemicals and what are the potential risks associated with their use? Quora. Retrieved from [Link]

-

Hydrazine. (n.d.). Wikipedia. Retrieved from [Link]

-

Roberts, J. R., & Reigart, J. R. (2021). Hydrazine and Its Derivatives. Recognition and Management of Pesticide Poisonings. Retrieved from [Link]

-

Hydrazine and Potential Occupational Exposure Risks. (2021). EMSL Analytical, Inc. YouTube. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

Hydrazide Safety Data Sheet. (2022). Vecom Marine. Retrieved from [Link]

-

Benzoic Hydrazide Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]

-

Laboratory Safety and Chemical Hygiene Plan. (n.d.). Northwestern University. Retrieved from [Link]

-

Back, K. C. (1968). Biochemical Pharmacology of Hydrazines Toxicity. Defense Technical Information Center. Retrieved from [Link]

-

Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Davis, W. D. (1981). Safety and Handling of Hydrazine. Defense Technical Information Center. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Public Health Statement for Hydrazines. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Health Effects of Hydrazines. Toxicological Profile for Hydrazines. Retrieved from [Link]

-

Hydrazine Toxicology. (n.d.). MD Searchlight. Retrieved from [Link]

-

GHS Hazardous Chemical Information List. (2014). Safe Work Australia. Retrieved from [Link]

Sources

- 1. twu.edu [twu.edu]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.nl [fishersci.nl]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis and Characterization of 2-Methoxypropanohydrazide: A Case Study in Applied Organic Chemistry

Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: While "2-Methoxypropanohydrazide" is not a widely documented compound in the scientific literature, its constituent functional groups—the alkoxy ether and the carboxylic acid hydrazide—represent core structures in modern medicinal chemistry. This guide provides an in-depth, technical framework for the de novo synthesis, purification, and characterization of 2-Methoxypropanohydrazide. By grounding the discussion in the historical context of the hydrazide functional group's discovery and leveraging established, field-proven synthetic protocols, this document serves as a practical blueprint for researchers investigating novel hydrazide-containing molecules. It details the causality behind experimental choices, provides self-validating protocols, and offers insights into the potential applications of this class of compounds in drug development.

Part 1: Historical Context and Scientific Significance

The Genesis of a Versatile Functional Group

The story of any specific hydrazide is intrinsically linked to the discovery of its parent molecule, hydrazine (N₂H₄). The term "hydrazine" was first coined in 1875 by the eminent German chemist Emil Fischer, who was working to create organic compounds from mono-substituted hydrazine.[1] Fischer's pioneering work included the discovery of phenylhydrazine in 1874 and unsymmetrical dimethylhydrazine in 1875, the latter of which would later become a significant rocket propellant.[1][2][3]

However, it was another German chemist, Theodor Curtius, who first successfully synthesized hydrazine itself in 1887 by treating organic diazides with dilute sulfuric acid.[1][4][5] Curtius's contributions were monumental; he not only discovered hydrazine but also diazoacetic acid and hydrazoic acid.[6][7] A pivotal moment for the field arrived in 1895 when Curtius reported the first synthesis of simple organic hydrazides, marking the formal birth of this class of molecules.[4][8]

The industrial scalability of hydrazine synthesis was later unlocked by Friedrich Raschig, who developed the Olin-Raschig process in 1907, a method for producing hydrazine from ammonia and sodium hypochlorite.[4][5] This breakthrough made hydrazine more accessible, fueling further research and enabling its use in a wide array of applications, from pharmaceuticals to aerospace.[4][5][9]

The Hydrazide Moiety in Drug Development

The true impact of hydrazides on human health became evident in the mid-20th century. Isoniazid, a simple hydrazide derivative, was first synthesized in 1912, but its profound antitubercular activity was not discovered until 1951 by researchers at Hoffmann-La Roche and Squibb.[4] This discovery was a landmark in the fight against tuberculosis.

The hydrazide functional group (-CONHNH₂) is a powerful tool in medicinal chemistry due to its unique structural and electronic properties. It is a versatile synthon for creating more complex heterocyclic compounds and can act as a bioisostere for other functional groups.[10] The presence of both hydrogen bond donors (-NH) and acceptors (C=O) allows hydrazide-containing molecules to form strong interactions with biological targets.[8]

Part 2: Proposed Synthesis of 2-Methoxypropanohydrazide

The most direct and widely adopted method for the synthesis of carboxylic acid hydrazides is the nucleophilic acyl substitution reaction between an ester and hydrazine hydrate. This method is efficient, generally high-yielding, and proceeds under mild conditions.

Causality of the Synthetic Route

The chosen synthetic pathway leverages the high nucleophilicity of the terminal nitrogen atom in hydrazine hydrate (H₂NNH₂·H₂O) and the electrophilic nature of the carbonyl carbon in the parent ester, methyl 2-methoxypropanoate.

-

Choice of Starting Material: Methyl 2-methoxypropanoate is selected as the ideal precursor. The methyl ester is sufficiently reactive towards hydrazinolysis, and the starting material is commercially available or can be easily prepared from 2-methoxypropanoic acid via Fischer esterification.

-

Choice of Reagent: Hydrazine hydrate is used as the source of hydrazine. It is a stable, less hazardous liquid form of hydrazine that serves as both the reactant and, in many cases, can be used in excess to act as the solvent.[9]

-

Choice of Solvent: An alcohol, such as ethanol or methanol, is typically used as the solvent. It is chosen for its ability to dissolve both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. The solvent's boiling point also dictates the reaction temperature, which is often set to reflux to increase the reaction rate.

Visualization of the Synthetic Pathway

Sources

- 1. Hydrazine - Wikipedia [en.wikipedia.org]

- 2. Emil Fischer - Wikipedia [en.wikipedia.org]

- 3. gettyimages.com [gettyimages.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Legacy of Hydrazine: Fueling Scientific Advancements [hydrazine.com]

- 6. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Hydrazide | chemical compound | Britannica [britannica.com]

- 10. mdpi.com [mdpi.com]

The Theoretical Heart of a Versatile Scaffold: A Technical Guide to the Reaction Mechanisms of 2-Methoxypropanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypropanohydrazide, a bespoke hydrazide derivative, offers a fascinating scaffold for chemical exploration, particularly in the realms of medicinal chemistry and materials science. The strategic placement of a methoxy group at the 2-position introduces unique electronic and steric influences that govern its reactivity. This in-depth technical guide delves into the core theoretical mechanisms underpinning the reactions of 2-methoxypropanohydrazide. We will explore its synthesis, its foundational reactions with carbonyl compounds to form acylhydrazones, and the subsequent, often intricate, cyclization pathways these intermediates can undertake. This document serves as a foundational resource, providing not only theoretical insights but also actionable experimental protocols and predictive spectroscopic data to empower researchers in their scientific pursuits.

Introduction: The Significance of the Hydrazide Moiety and the Influence of the 2-Methoxy Group

Hydrazides are a cornerstone of synthetic chemistry, prized for their nucleophilicity and their ability to form stable hydrazone linkages.[1] This reactivity has been extensively harnessed in the development of novel therapeutics, materials, and analytical probes. The introduction of a methoxy group at the 2-position of the propanohydrazide backbone, as in 2-methoxypropanohydrazide, is not a trivial substitution. This modification is anticipated to exert a significant influence on the molecule's conformational preferences and electronic properties. The electron-donating nature of the methoxy group can modulate the nucleophilicity of the terminal nitrogen, potentially impacting reaction kinetics. Furthermore, its steric bulk can influence the stereochemical outcome of reactions. Understanding these subtleties is paramount to effectively leveraging this unique chemical entity.

Synthesis of 2-Methoxypropanohydrazide: A Proposed Pathway

While specific literature on the synthesis of 2-methoxypropanohydrazide (CAS 887029-63-2) is not extensively detailed in readily available literature, a robust and highly plausible synthetic route can be extrapolated from established methods for hydrazide synthesis.[1][2] The most common and efficient method involves the hydrazinolysis of an ester.

A likely two-step synthesis is proposed:

-

Esterification: 2-Methoxypropanoic acid is reacted with an alcohol, such as methanol or ethanol, under acidic catalysis (e.g., sulfuric acid) to yield the corresponding alkyl 2-methoxypropanoate.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, typically in an alcoholic solvent, to afford 2-methoxypropanohydrazide.

Caption: Proposed two-step synthesis of 2-methoxypropanohydrazide.

Core Reactivity: The Formation of Acylhydrazones

The quintessential reaction of 2-methoxypropanohydrazide involves its condensation with aldehydes and ketones to form acylhydrazones. This reaction is a cornerstone of its utility, as the resulting acylhydrazones are often stable, crystalline compounds that serve as versatile intermediates for further transformations.[3]

The Underlying Mechanism: A Tale of Nucleophilic Addition-Elimination

The formation of an acylhydrazone from 2-methoxypropanohydrazide and a carbonyl compound is a classic example of a nucleophilic addition-elimination reaction. The mechanism is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.[4]

The reaction proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide moiety of 2-methoxypropanohydrazide, possessing a lone pair of electrons, acts as the nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom of the original carbonyl group. This can occur intramolecularly or be mediated by the solvent.

-

Dehydration: The hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final acylhydrazone product.

Caption: Mechanism of Acylhydrazone Formation.

The Role of the 2-Methoxy Group: A Subtle Director

The 2-methoxy group is poised to influence this reaction in several ways:

-

Electronic Effects: The inductive electron-withdrawing effect of the oxygen atom in the methoxy group might slightly decrease the nucleophilicity of the hydrazide nitrogen. However, this effect is likely to be modest.

-

Steric Hindrance: The presence of the methoxy group introduces steric bulk near the reactive center. This could potentially slow down the rate of reaction, especially with sterically hindered carbonyl compounds.

-

Conformational Rigidity: The methoxy group may influence the rotational barrier around the C-C bond, potentially favoring certain conformations that could affect the approach of the carbonyl compound.

Beyond the Acylhydrazone: The Allure of Cyclization Reactions

The true synthetic power of 2-methoxypropanohydrazide is unlocked through the subsequent cyclization reactions of its acylhydrazone derivatives. These reactions can lead to a diverse array of heterocyclic scaffolds, which are of immense interest in drug discovery.[5]

Oxidative Cyclization to 1,3,4-Oxadiazoles: A Common Pathway

One of the most well-documented cyclization reactions of acylhydrazones is their oxidative cyclization to form 1,3,4-oxadiazoles. This transformation can be achieved using a variety of oxidizing agents.